molecular formula C16H14N2O2S B4197248 2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole

2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole

Cat. No.: B4197248
M. Wt: 298.4 g/mol
InChI Key: WDERDZACFFXLJD-UHFFFAOYSA-N
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Description

2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of an isopropyl group and a nitro group attached to the phenyl ring, which is further connected to the benzothiazole moiety

Properties

IUPAC Name

2-(3-nitro-4-propan-2-ylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10(2)12-8-7-11(9-14(12)18(19)20)16-17-13-5-3-4-6-15(13)21-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERDZACFFXLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole typically involves the condensation of 4-isopropyl-3-nitroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzothiazole ring. The reaction conditions often include heating the reaction mixture to temperatures ranging from 100°C to 150°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-(4-isopropyl-3-aminophenyl)-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the substituent introduced.

    Oxidation: Benzothiazole sulfoxides or sulfones.

Scientific Research Applications

2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The benzothiazole ring can also interact with DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-isopropylphenyl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activity.

    2-(4-nitrophenyl)-1,3-benzothiazole: Lacks the isopropyl group, which may affect its electronic properties and reactivity.

    2-(4-isopropyl-3-nitrophenyl)-1,3-benzoxazole: Contains an oxygen atom in place of sulfur in the benzothiazole ring, which can alter its chemical and biological properties.

Uniqueness

2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole is unique due to the presence of both the isopropyl and nitro groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole

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